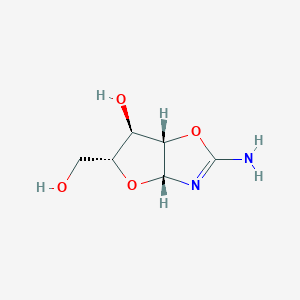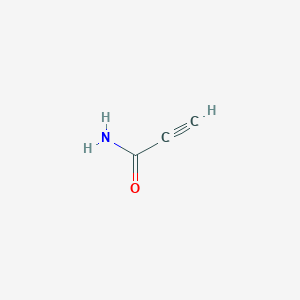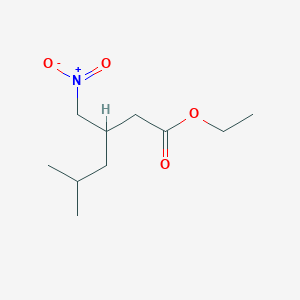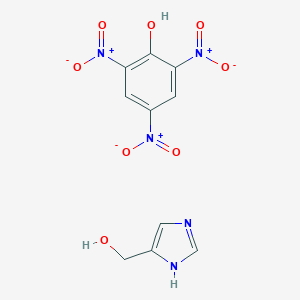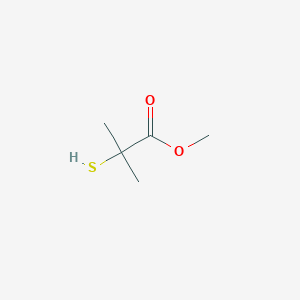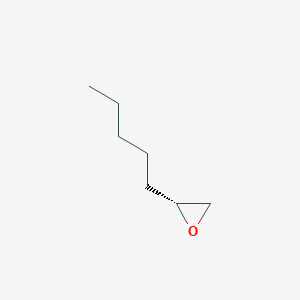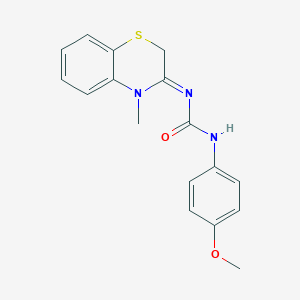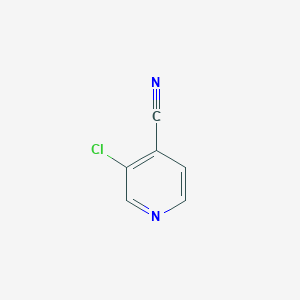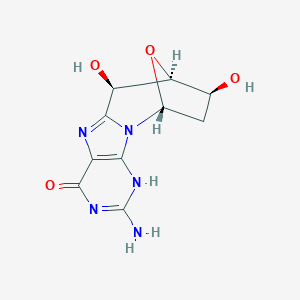
8,5'-Cyclo-2'-deoxyguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,5'-Cyclo-2'-deoxyguanosine, also known as cGdG, is a unique DNA adduct that is formed by the reaction of DNA with a variety of exogenous and endogenous agents. This adduct has been found to play a significant role in the development of various diseases, including cancer and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Mechanisms of Formation and Biological Impact
8,5'-Cyclo-2'-deoxyadenosine (cdA) and 8,5'-cyclo-2'-deoxyguanosine (cdG) are significant DNA lesions formed by hydroxyl radical attack on nucleosides, leading to intramolecular cyclization. These lesions introduce notable distortion in the DNA helix due to unusual puckering of the sugar moiety. They are repaired via nucleotide excision repair due to the unique covalent bond between the sugar and base moieties within the same nucleoside. These lesions are known to obstruct DNA polymerases, inhibit gene expression, and induce transcriptional mutagenesis. They are linked to disease processes, including carcinogenesis and neuronal death, highlighting their potential role in disease mechanisms (Jaruga & Dizdaroglu, 2008).
Structural Insights and Cyclization Mechanisms
Research on the diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine has shed light on the mechanisms of cyclization and the structural implications of these DNA lesions. The studies involve the synthesis, characterization, and analysis of these lesions under various conditions, providing mechanistic insights into their formation and the preference for certain diastereomeric forms. These findings are crucial for understanding the chemical nature and the biological implications of these lesions in DNA (Chatgilialoglu et al., 2007).
Role in Disease and DNA Repair Mechanisms
8,5'-Cyclo-2'-deoxyguanosine and its diastereomers have been identified as important biomarkers for oxidative stress and DNA damage. Studies have shown that these lesions are implicated in various disease processes, including atherosclerosis and possibly other conditions characterized by oxidative stress. Their measurement in biological samples like urine and their quantification in DNA provide valuable insights into the extent of DNA damage and the body's repair mechanisms. The association of these lesions with nucleotide excision repair pathways underlines their significance in maintaining genomic stability (Jaruga et al., 2012).
Propiedades
Número CAS |
104504-22-5 |
|---|---|
Nombre del producto |
8,5'-Cyclo-2'-deoxyguanosine |
Fórmula molecular |
C10H11N5O4 |
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one |
InChI |
InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1 |
Clave InChI |
JYCOZDWXEDYCIX-VPXOEYFHSA-N |
SMILES isomérico |
C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O |
SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O |
SMILES canónico |
C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O |
Sinónimos |
8,5'-cyclo-2'-deoxyguanosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



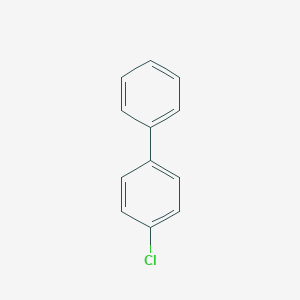
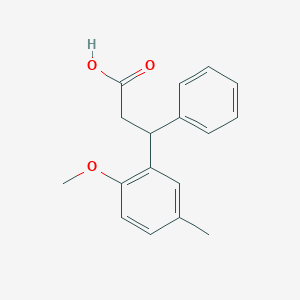
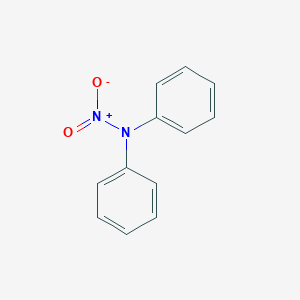
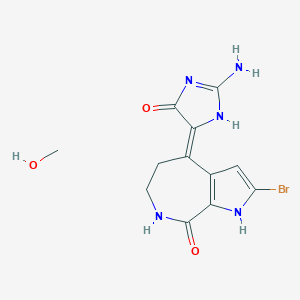
![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
